1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one
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Overview
Description
1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one is a heterocyclic compound that features both imidazole and tetrazole rings
Preparation Methods
The synthesis of 1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an imidazole derivative with a tetrazole precursor in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or tetrazole rings are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or tetrazole compounds.
Scientific Research Applications
1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring structure but may lack the tetrazole ring, leading to different chemical and biological properties.
Tetrazole derivatives: These compounds contain the tetrazole ring but may not have the imidazole ring, resulting in variations in reactivity and applications.
Other heterocyclic compounds: Compounds like pyrazoles and triazoles have different ring structures but may exhibit similar reactivity patterns.
The uniqueness of this compound lies in its combination of imidazole and tetrazole rings, which imparts distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
62266-41-5 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-imidazo[2,1-e]tetrazol-4-ylpropan-1-one |
InChI |
InChI=1S/C6H7N5O/c1-2-5(12)10-3-4-11-6(10)7-8-9-11/h3-4H,2H2,1H3 |
InChI Key |
GNEQZEYKYKJXSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=CN2C1=NN=N2 |
Origin of Product |
United States |
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